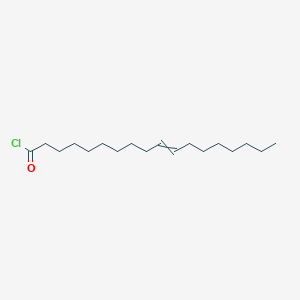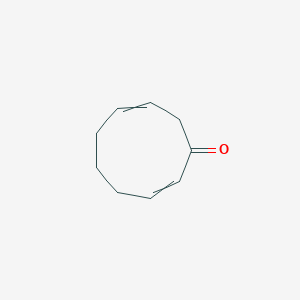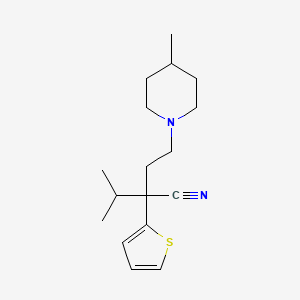![molecular formula C6H9Cl3O2 B14506843 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol CAS No. 64968-76-9](/img/structure/B14506843.png)
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of a trichlorinated butenyl group attached to an ethan-1-ol moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol typically involves the reaction of 3,4,4-trichlorobut-3-en-2-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichlorobut-3-en-2-yl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Aplicaciones Científicas De Investigación
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorobut-3-en-2-yl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved may include oxidative stress, enzyme inhibition, or receptor modulation, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-Dichlorobut-3-en-2-yl)oxy]ethan-1-ol
- 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]propan-1-ol
- 2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]butan-1-ol
Uniqueness
2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential biological activity. The ether linkage to ethan-1-ol also provides a versatile functional group for further chemical modifications and applications.
Propiedades
Número CAS |
64968-76-9 |
|---|---|
Fórmula molecular |
C6H9Cl3O2 |
Peso molecular |
219.5 g/mol |
Nombre IUPAC |
2-(3,4,4-trichlorobut-3-en-2-yloxy)ethanol |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(11-3-2-10)5(7)6(8)9/h4,10H,2-3H2,1H3 |
Clave InChI |
IFMRFMLYNJSFLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C(Cl)Cl)Cl)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)



![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
